molecular formula C13H18BrN3O2 B12925572 1H-Indazole, 3-(2-(4-morpholinyl)ethoxy)-, hydrobromide CAS No. 36173-91-8

1H-Indazole, 3-(2-(4-morpholinyl)ethoxy)-, hydrobromide

Cat. No.: B12925572
CAS No.: 36173-91-8
M. Wt: 328.20 g/mol
InChI Key: ICZSYGIUQHGQLY-UHFFFAOYSA-N
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Description

1H-Indazole, 3-(2-(4-morpholinyl)ethoxy)-, hydrobromide: is a chemical compound that belongs to the class of indazoles. Indazoles are bicyclic compounds containing a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of a morpholine ring attached to the ethoxy group at the 3-position of the indazole ring, and it is commonly available as a hydrobromide salt.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indazole, 3-(2-(4-morpholinyl)ethoxy)-, hydrobromide typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through various methods, including the Fischer indole synthesis or the Japp-Klingemann reaction.

    Attachment of the Ethoxy Group: The ethoxy group is introduced at the 3-position of the indazole ring through an etherification reaction using an appropriate ethylating agent.

    Introduction of the Morpholine Ring: The morpholine ring is attached to the ethoxy group via a nucleophilic substitution reaction, typically using morpholine and a suitable leaving group.

    Formation of the Hydrobromide Salt: The final step involves the conversion of the free base to the hydrobromide salt by reacting with hydrobromic acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1H-Indazole, 3-(2-(4-morpholinyl)ethoxy)-, hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the ethoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Morpholine in the presence of a suitable leaving group like tosylate or mesylate.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

1H-Indazole, 3-(2-(4-morpholinyl)ethoxy)-, hydrobromide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1H-Indazole, 3-(2-(4-morpholinyl)ethoxy)-, hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or act as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.

Comparison with Similar Compounds

  • 1H-Indazole, 3-(2-(4-piperidinyl)ethoxy)-, hydrobromide
  • 1H-Indazole, 3-(2-(4-pyrrolidinyl)ethoxy)-, hydrobromide
  • 1H-Indazole, 3-(2-(4-piperazinyl)ethoxy)-, hydrobromide

Comparison: 1H-Indazole, 3-(2-(4-morpholinyl)ethoxy)-, hydrobromide is unique due to the presence of the morpholine ring, which imparts distinct physicochemical properties and biological activities compared to its analogs with different heterocyclic rings. The morpholine ring can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable scaffold in medicinal chemistry.

Properties

CAS No.

36173-91-8

Molecular Formula

C13H18BrN3O2

Molecular Weight

328.20 g/mol

IUPAC Name

4-[2-(1H-indazol-3-yloxy)ethyl]morpholine;hydrobromide

InChI

InChI=1S/C13H17N3O2.BrH/c1-2-4-12-11(3-1)13(15-14-12)18-10-7-16-5-8-17-9-6-16;/h1-4H,5-10H2,(H,14,15);1H

InChI Key

ICZSYGIUQHGQLY-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCOC2=NNC3=CC=CC=C32.Br

Related CAS

36173-90-7 (Parent)

Origin of Product

United States

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